molecular formula C13H15ClF4N4O2 B10957691 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10957691
M. Wt: 370.73 g/mol
InChI Key: OPMLPBCRDLDPAX-UHFFFAOYSA-N
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Description

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is a complex organic compound featuring multiple functional groups, including difluoromethyl, hydroxy, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and chloro substituents can enhance binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and chloro substituents enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C13H15ClF4N4O2

Molecular Weight

370.73 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C13H15ClF4N4O2/c1-5-9(14)6(2)21(19-5)7(3)11(23)22-13(24,12(17)18)4-8(20-22)10(15)16/h7,10,12,24H,4H2,1-3H3

InChI Key

OPMLPBCRDLDPAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C)Cl

Origin of Product

United States

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